Tezampanel etibutil

Pharmacokinetics Oral Bioavailability Prodrug Conversion

Researchers requiring oral AMPA/kainate antagonism for in vivo pain models face the poor oral bioavailability of tezampanel, necessitating invasive parenteral routes. Tezampanel etibutil (NGX426) solves this as a synthetic prodrug with a 2-ethylbutyl ester moiety engineered for rapid in vivo conversion, enabling chronic oral dosing that mirrors clinical treatment scenarios. • Eliminates parenteral administration-enables chronic oral dosing in rodent/NHP pain & migraine models • Validated in human capsaicin-induced hyperalgesia model for translational benchmarking • Defined stereochemistry (3S,4aR,6R,8aR) ensures reproducible PK/PD; not substitutable with generic AMPA antagonists

Molecular Formula C19H33N5O2
Molecular Weight 363.5 g/mol
CAS No. 620113-98-6
Cat. No. B12757469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTezampanel etibutil
CAS620113-98-6
Molecular FormulaC19H33N5O2
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCC(CC)COC(=O)C1CC2CC(CCC2CN1)CCC3=NNN=N3
InChIInChI=1S/C19H33N5O2/c1-3-13(4-2)12-26-19(25)17-10-16-9-14(5-7-15(16)11-20-17)6-8-18-21-23-24-22-18/h13-17,20H,3-12H2,1-2H3,(H,21,22,23,24)/t14-,15+,16-,17+/m1/s1
InChIKeyNHYHKMQUHRGUEH-TWMKSMIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tezampanel Etibutil: Oral AMPA/Kainate Antagonist


3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)-, is a specific stereoisomer commonly known as Tezampanel etibutil or by its development code NGX426. It is a synthetic prodrug ester of tezampanel (NGX424, LY293558) [1]. As an orally active competitive antagonist of AMPA and kainate subtypes of ionotropic glutamate receptors [1], it is utilized in scientific research exploring non-opioid, non-vascular approaches to pain, migraine, and other neurological disorders [1].

Why Tezampanel Etibutil Cannot Be Substituted


Generic substitution is not scientifically valid for Tezampanel etibutil because it functions as a prodrug with distinct pharmacokinetic properties engineered to overcome the poor oral bioavailability of its active parent, tezampanel [1]. While other AMPA/kainate antagonists exist (e.g., perampanel, talampanel, dasolampanel), they exhibit different selectivity profiles across receptor subunits (GluA1-4, GluK1-5) and varying pharmacokinetic parameters [2]. The specific 2-ethylbutyl ester moiety of Tezampanel etibutil is designed for rapid in vivo conversion to tezampanel, a feature not shared by analogs [1]. Therefore, experimental outcomes, particularly in vivo efficacy and safety, are directly tied to this specific molecular entity and its conversion kinetics.

Quantifiable Evidence for Tezampanel Etibutil


Oral Bioavailability to Tezampanel

Tezampanel etibutil (NGX426) was developed to provide an oral route of administration for the AMPA/kainate antagonist tezampanel, which otherwise requires parenteral delivery. Clinical pharmacokinetic data show that oral administration of the prodrug achieves systemic exposure of the active drug comparable to a subcutaneous dose [1].

Pharmacokinetics Oral Bioavailability Prodrug Conversion

Spontaneous Pain Reduction in Capsaicin Model

In a randomized, double-blind, placebo-controlled crossover study in human volunteers, Tezampanel etibutil (NGX426) demonstrated statistically significant analgesic effects in a capsaicin-induced pain model. The 150 mg dose produced a statistically definitive reduction in spontaneous pain for all measured time points compared to placebo [1].

Pain Medicine Analgesia Human Experimental Pain Model

Elicited Pain and Hyperalgesia in Capsaicin Model

The same clinical study also evaluated effects on elicited pain and area of hyperalgesia. Both the 90 mg and 150 mg doses of Tezampanel etibutil (NGX426) significantly reduced elicited pain at all measured time points compared to placebo [1].

Pain Medicine Analgesia Hyperalgesia

Phase I Safety and Tolerability

Phase I clinical trial data indicate that single oral doses of Tezampanel etibutil (NGX426) are safe and well-tolerated across a range of doses. The maximum tolerated dose (MTD) was not reached within the initial 40-90 mg dosing cohorts, and the trial protocol was amended to extend the dosing range [1].

Clinical Pharmacology Safety Tolerability

Key Application Scenarios for Tezampanel Etibutil


In Vivo Glutamatergic Pain and Migraine Models

The oral bioavailability of Tezampanel etibutil, supported by PK bridging data to its active parent [1], makes it the preferred choice for in vivo rodent or non-human primate studies of pain and migraine. This eliminates the need for invasive parenteral administration, enabling chronic dosing paradigms that better mimic clinical treatment scenarios [1].

Human Translational Pain Research

The compound's demonstrated efficacy in reducing both spontaneous and elicited pain in a human capsaicin model [2] positions it as a valuable tool for translational research. It can be used as a positive control to validate new pain models or to benchmark the analgesic potential of novel compounds in human studies.

AMPA/Kainate Receptor Pharmacology

As a prodrug of the well-characterized AMPA/kainate antagonist tezampanel [3], this compound serves as a crucial reagent for ex vivo or in vivo pharmacological studies. It allows researchers to investigate the role of non-NMDA glutamate receptors in a wide range of neurological processes without the confounding factor of parenteral injection stress.

Oral Prodrug Development Benchmark

For pharmaceutical and biotech companies engaged in CNS drug discovery, Tezampanel etibutil serves as an industry benchmark for the design and characterization of oral ester prodrugs. Its established clinical PK/PD profile [1] provides a reference standard for evaluating the performance of new chemical entities in preclinical development.

Technical Documentation Hub

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